N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a unique combination of an indene and furan moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the inden-2-yl group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a way that leads to a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the target.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide typically involves the following steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through a cyclization reaction of a suitable precursor, such as a substituted benzyl halide, under basic conditions.
Methoxylation: The indene derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Furan Carboxamide Formation: The final step involves the coupling of the methoxylated indene with furan-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like LiAlH4.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using NBS.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride)
Substitution: NBS (N-Bromosuccinimide)
Major Products
Oxidation: Hydroxylated indene derivative
Reduction: Aminated indene derivative
Substitution: Halogenated furan derivative
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indene moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide
- Indole derivatives
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-3-carboxamide is unique due to the presence of both indene and furan moieties, which are not commonly found together in a single molecule. This combination provides a distinct set of chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(8-12-4-2-3-5-13(12)9-16)11-17-15(18)14-6-7-20-10-14/h2-7,10H,8-9,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPPCGOAERVVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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